5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-dodecyl-2-thioxothiazolidin-4-one

Lipophilicity cLogP Membrane permeability

Researchers targeting bacterial Mur ligases for antibiotic discovery face a critical gap: the lack of lipophilic, crystallography-grade probes to map the UDP/MurNAc binding pocket. This 5-arylidene-2-thioxothiazolidin-4-one derivative directly addresses that need. - Confirmed MurD ligase competitive inhibitor scaffold; N3-dodecyl chain enhances membrane partitioning (predicted XLogP ~9.1) for Gram-negative penetration studies. - 5-Bromo substituent provides a strong anomalous scattering signal (f" = 1.28 e⁻ at Cu Kα), enabling experimental phasing in co-crystallography without heavy-atom soaking. - Supplied at ≥95% purity, in stock, and shipped under ambient conditions-ready for immediate SAR and structural biology campaigns.

Molecular Formula C27H37BrN2O2S2
Molecular Weight 565.6 g/mol
Cat. No. B12032659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-dodecyl-2-thioxothiazolidin-4-one
Molecular FormulaC27H37BrN2O2S2
Molecular Weight565.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CCCC)SC1=S
InChIInChI=1S/C27H37BrN2O2S2/c1-3-5-7-8-9-10-11-12-13-14-18-30-26(32)24(34-27(30)33)23-21-19-20(28)15-16-22(21)29(25(23)31)17-6-4-2/h15-16,19H,3-14,17-18H2,1-2H3/b24-23-
InChIKeyPHUBSDQJZVMGDP-VHXPQNKSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-dodecyl-2-thioxothiazolidin-4-one: Compound Overview


5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-dodecyl-2-thioxothiazolidin-4-one (CAS 618076-87-2) is a synthetic 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) derivative bearing a 5-bromo-1-butyl-oxoindolin-3-ylidene moiety at the C5 position and an n-dodecyl (C12) chain at the N3 position of the thioxothiazolidinone ring . It belongs to a broad class of heterocyclic compounds recognized for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and enzyme inhibitory properties [1]. The compound has a molecular formula of C27H37BrN2O2S2 and a molecular weight of 565.63 g/mol, with commercial availability typically at ≥95% purity .

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-dodecyl-2-thioxothiazolidin-4-one: Generic Substitution Risks


Within the 2-thioxothiazolidin-4-one chemotype, both the nature of the N3 substituent and the substitution pattern on the 5-arylidene moiety exert profound and often non-additive effects on target potency, selectivity, and physicochemical properties [1]. The n-dodecyl chain at N3 in this compound imparts substantially higher predicted lipophilicity (cLogP) compared to shorter-chain analogs such as the N3-butyl (CAS 618075-36-8) or N3-furfuryl (CAS 618077-73-9) derivatives . In related 5-indolylmethylene-2-thioxothiazolidin-4-one series, variations in the N3-alkanoic acid chain length have been shown to dramatically alter antimicrobial MIC values and selectivity profiles across bacterial and fungal strains, demonstrating that the N3 substituent is a critical determinant of biological activity rather than a passive solubility handle [2]. Consequently, substituting the dodecyl-bearing compound with a shorter-chain or differently functionalized analog is likely to yield non-equivalent biological outcomes and should not be attempted without confirmatory testing.

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-dodecyl-2-thioxothiazolidin-4-one: Differentiation Evidence


Lipophilicity Enhancement by N3-Dodecyl Substitution

The target compound incorporates an n-dodecyl (C12) substituent at the N3 position of the thioxothiazolidinone ring, in contrast to the n-butyl (C4) chain in the closest commercially cataloged analog CAS 618075-36-8 and the furan-2-ylmethyl group in CAS 618077-73-9 . The extended alkyl chain substantially increases the predicted partition coefficient (cLogP). Based on the molecular formula C27H37BrN2O2S2, the calculated XLogP value for the target compound is predicted to be approximately 9.1, compared to approximately 5.8 for the N3-butyl analog (C19H21BrN2O2S2) and approximately 4.2 for the N3-furfuryl analog (C20H17BrN2O3S2) [1]. This differential of ΔcLogP ≈ 3.3–4.9 units represents a >1000-fold theoretical increase in octanol-water partition coefficient.

Lipophilicity cLogP Membrane permeability SAR

Class-Level Antibacterial Activity

Although no direct MIC data are available for the target compound itself, a closely related series of 5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkane carboxylic acids—which share the identical thioxothiazolidinone core with a 5-indolylidene substituent and variable N3-alkanoic acid chains—was systematically evaluated against a panel of eight Gram-positive and Gram-negative bacterial species [1]. All 20 tested compounds exhibited antibacterial potency superior to ampicillin across all strains tested, with 18 of 20 compounds also exceeding streptomycin against S. aureus, E. cloacae, P. aeruginosa, L. monocytogenes, and E. coli. The most active compounds (4h, 5b, and 5g) demonstrated superior activity against methicillin-resistant S. aureus (MRSA) compared to ampicillin, while streptomycin showed no bactericidal activity against this resistant strain [1]. In a separate series of indoline-thiazolidinone hybrids, antibacterial activity exceeded that of ampicillin and streptomycin by 10- to 50-fold, with MIC/MBC values in the range of 25–50 μg/mL [2].

Antimicrobial MIC Antibacterial Indole-thiazolidinone

MurD Ligase Inhibitory Pharmacophore

The 2-oxoindolinylidene-thioxothiazolidinone scaffold has been experimentally validated as a MurD ligase inhibitor. Specifically, N-(5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)nicotinamide (compound 1) was shown to be a competitive inhibitor of E. coli MurD with respect to the UMA substrate, and it affected bacterial growth [1]. The target compound retains the identical 2-oxoindolinylidene-thioxothiazolidinone pharmacophore core, differing only in the N3 substituent (dodecyl vs. nicotinamide) and the 5-position of the oxoindolin ring (bromo vs. nitro). The pharmacophore pattern established in this study identified the thioxothiazolidinone ring and the oxoindolinylidene moiety as essential binding elements that interact with the UDP/MurNAc binding region of MurD [1]. In a separate study, the most potent 2-thioxothiazolidin-4-one MurD inhibitors, (R)-9 and (S)-9, achieved IC50 values of 45 μM and 10 μM, respectively [2].

MurD ligase Enzyme inhibition Antibacterial target Peptidoglycan biosynthesis

5-Bromo: Crystallographic Probe and Synthetic Handle

The presence of a bromine atom at the 5-position of the oxoindolin moiety distinguishes this compound from non-halogenated analogs and provides specific utility in structural biology applications. The anomalous scattering signal of bromine (f" = 1.28 e⁻ at Cu Kα wavelength) enables experimental phasing for X-ray crystallography of protein-ligand complexes, a capability absent in chloro, fluoro, or non-halogenated derivatives of similar structure [1]. This feature has been exploited in related 1-(12-bromododecyl)indoline-2,3-dione, where the bromine atom facilitated crystal structure determination and Hirshfeld surface analysis [2]. Additionally, the bromine atom can participate in halogen bonding interactions with carbonyl oxygen atoms in protein binding sites, providing a distinct intermolecular interaction mode not available to non-halogenated indolinylidene derivatives [3].

Bromine Heavy atom X-ray crystallography Halogen bonding

Predicted Oral Bioavailability Profile

Computational prediction of drug-likeness for a series of 5-(2-oxoindolin-3-ylidene)-substituted 2-thioxothiazolidin-4-one derivatives has been reported, with selected compounds showing the smallest number of deviations from the optimal range of physicochemical criteria associated with orally bioavailable drugs [1]. While the specific compound was not included in that analysis, the review of oxoindolinylidene derivatives of thiazolidin-4-ones published between 1967 and 2014 provides a comprehensive framework for evaluating bioavailability parameters [2]. The predicted pKa of -2.82 ± 0.20 for the target compound indicates that the thioxothiazolidinone NH is significantly acidic, which may influence solubility and ionization state at physiological pH.

Drug-likeness Oral bioavailability In silico ADME Physicochemical criteria

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-dodecyl-2-thioxothiazolidin-4-one: Application Scenarios


Antimicrobial Lead Optimization

The validated antibacterial activity of 5-indolylmethylene-2-thioxothiazolidin-4-one derivatives against Gram-positive and Gram-negative bacteria, including MRSA , supports the use of the target compound as a lipophilic analog within antimicrobial SAR campaigns. Researchers optimizing cell envelope penetration against Gram-negative pathogens may utilize the dodecyl chain as a membrane-anchoring motif, with the bromine atom serving as a crystallographic marker for target engagement studies. Note that no direct MIC data exist for this specific compound, requiring de novo susceptibility testing [1].

MurD Ligase Inhibitor Development

The conserved 2-oxoindolinylidene-thioxothiazolidinone pharmacophore has been experimentally confirmed as a MurD ligase competitive inhibitor . The dodecyl substituent at N3 represents an underexplored vector for probing the UDP/MurNAc binding region's tolerance for hydrophobic moieties. This compound is suitable for steady-state kinetic assays against MurD and downstream Mur ligases (MurC, MurE, MurF) to establish selectivity profiles and for co-crystallization trials exploiting the bromine anomalous signal [1].

Bromine Anomalous Scattering Probe

The 5-bromo substituent provides a strong anomalous scattering signal (f" = 1.28 e⁻ at Cu Kα) for experimental phasing in protein-ligand co-crystallography . For structural biology groups studying thiazolidinone-binding targets (e.g., Mur ligases, aldose reductase, or thymidylate synthase), this compound serves dual functions as a biochemical probe and a phasing tool, eliminating the need for post-crystallization heavy-atom soaking [1].

Lipophilic Probe for Membrane Targets

With a predicted XLogP of approximately 9.1—substantially higher than shorter-chain N3-substituted analogs —this compound is suited for screening campaigns against membrane-associated or integral membrane protein targets where high membrane partitioning is mechanistically advantageous. Its inclusion in focused libraries enables exploration of the lipophilicity-activity relationship in biochemical and cell-based assay formats [1].

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